molecular formula C14H9Cl2N3O2S B3019359 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946318-93-0

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B3019359
CAS RN: 946318-93-0
M. Wt: 354.21
InChI Key: ILCCQQCIPKFIJA-UHFFFAOYSA-N
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Description

The compound "N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide" is a novel chemical entity that has been designed based on the structure of known protease inhibitors. It is part of a series of compounds that have been synthesized to target the D1 protease in plants, which is a potential approach for developing new herbicides .

Synthesis Analysis

The synthesis of related compounds involves a multi-step procedure that includes the formation of an isoxazole ring, α-bromination of an acetyl group, thiazole ring formation, and the final attachment of a carboxamide or thiocarboxamide group . This synthetic route is indicative of the complexity involved in constructing the thiazolyl-isoxazole scaffold, which is central to the biological activity of these molecules.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This ring is often essential for the biological activity of the compound. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is another critical feature that contributes to the compound's properties . The specific arrangement of these rings and the substituents attached to them define the molecular conformation and, consequently, the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to ensure selectivity and yield. The Hantzsch reaction scheme, for example, is utilized to synthesize 2,5-diamino-1,3-thiazole derivatives, which can further undergo recyclization to form 2-thiohydantoins . These reactions highlight the versatility of the thiazole ring in chemical transformations and its utility in generating diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are crucial for their function as herbicides. The crystalline structure, as determined by X-ray diffraction, can reveal the stability and packing of the molecules, which are important for understanding the compound's behavior in a solid state . The extensive intramolecular hydrogen bonds observed in similar structures contribute to the stability of the molecule and may influence its interaction with the biological target .

Mechanism of Action

Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases and anti-apoptotic BCL2 family proteins .

Future Directions

The thiazole ring is a key structural motif in many biologically active compounds, and researchers continue to explore its potential in the design and development of new drugs . Future research may focus on synthesizing new derivatives and evaluating their biological activities, with the aim of discovering novel therapeutic agents .

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCQQCIPKFIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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